Fmoc-His(MBom)-OH Fmoc-His(MBom)-OH
Brand Name: Vulcanchem
CAS No.: 1327338-56-6
VCID: VC7006687
InChI: InChI=1S/C30H29N3O6/c1-37-22-12-10-20(11-13-22)16-38-19-33-18-31-15-21(33)14-28(29(34)35)32-30(36)39-17-27-25-8-4-2-6-23(25)24-7-3-5-9-26(24)27/h2-13,15,18,27-28H,14,16-17,19H2,1H3,(H,32,36)(H,34,35)/t28-/m0/s1
SMILES: COC1=CC=C(C=C1)COCN2C=NC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Molecular Formula: C30H29N3O6
Molecular Weight: 527.577

Fmoc-His(MBom)-OH

CAS No.: 1327338-56-6

Cat. No.: VC7006687

Molecular Formula: C30H29N3O6

Molecular Weight: 527.577

* For research use only. Not for human or veterinary use.

Fmoc-His(MBom)-OH - 1327338-56-6

Specification

CAS No. 1327338-56-6
Molecular Formula C30H29N3O6
Molecular Weight 527.577
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-[(4-methoxyphenyl)methoxymethyl]imidazol-4-yl]propanoic acid
Standard InChI InChI=1S/C30H29N3O6/c1-37-22-12-10-20(11-13-22)16-38-19-33-18-31-15-21(33)14-28(29(34)35)32-30(36)39-17-27-25-8-4-2-6-23(25)24-7-3-5-9-26(24)27/h2-13,15,18,27-28H,14,16-17,19H2,1H3,(H,32,36)(H,34,35)/t28-/m0/s1
Standard InChI Key GNRWPIOMPVOAOH-NDEPHWFRSA-N
SMILES COC1=CC=C(C=C1)COCN2C=NC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

Fmoc-His(MBom)-OH, formally known as N-(fluorenylmethoxycarbonyl)-3-(4-methoxybenzyloxymethyl)-L-histidine, features a dual-protection strategy:

  • Fmoc group: Protects the α-amino group during SPPS.

  • MBom group: A 4-methoxybenzyloxymethyl moiety attached to the Nπ-position of the histidine imidazole ring .

PropertyValueSource
Molecular FormulaC₃₂H₃₃N₃O₆
Molecular Weight567.6 g/mol
CAS Number84891-19-0
SynonymsFmoc-His(π-MBom)-OH, 84891-19-0
StabilityStable under weak acid (1% TFA)

Synthesis and Regioselective Protection

Synthetic Methodology

The MBom group is introduced via a regioselective reaction using 4-methoxybenzyloxymethyl chloride under controlled conditions. Hibino and Nishiuchi (2011) optimized this procedure to achieve >95% yield, avoiding silica gel chromatography by crystallizing the product to remove τ-isomer impurities . Critical steps include:

  • Deprotonation: Histidine’s imidazole ring is deprotonated at the π-nitrogen using a mild base.

  • Alkylation: Reaction with 4-methoxybenzyloxymethyl chloride forms the Nπ-MBom derivative.

  • Purification: Crystallization in ethanol-water mixtures isolates the pure π-protected isomer .

This method scales efficiently, making Fmoc-His(MBom)-OH accessible for industrial applications.

Applications in Solid-Phase Peptide Synthesis

Racemization Suppression

Histidine is prone to racemization during activation and coupling due to its nucleophilic imidazole side chain. The MBom group mitigates this by:

  • Steric shielding: Bulky substituents at the π-position reduce base-induced deprotonation, a key racemization pathway .

  • Electronic effects: Electron-donating methoxy groups stabilize the imidazole ring against oxidative side reactions .

Studies demonstrate that Fmoc-His(MBom)-OH reduces racemization to <1% even at elevated temperatures (50°C) in microwave-assisted SPPS .

Compatibility with Acid-Sensitive Linkers

The MBom group remains intact under mild acidic conditions (1% TFA in DCM), enabling its use in convergent synthesis strategies. This stability allows for the cleavage of protected peptide segments from Wang or Rink amide resins without deprotecting the histidine side chain .

Comparative Analysis with Fmoc-His(Trt)-OH

Racemization Rates

  • Fmoc-His(Trt)-OH: Exhibits 5–10% racemization under standard SPPS conditions due to τ-nitrogen protection, which inadequately shields the π-nitrogen .

  • Fmoc-His(MBom)-OH: Limits racemization to <1% by directly protecting the π-nitrogen, as confirmed by HPLC and circular dichroism analyses .

Table 2: Performance Comparison of Histidine Protecting Groups

ParameterFmoc-His(MBom)-OHFmoc-His(Trt)-OH
Racemization Rate<1%5–10%
Acid Stability (1% TFA)StablePartially stable
Microwave CompatibilityExcellentModerate

Recent Advancements and Future Directions

Microwave-Assisted SPPS

Recent protocols leverage the thermal stability of Fmoc-His(MBom)-OH to accelerate peptide synthesis. Coupling times are reduced from 60 minutes to 15 minutes at 50°C without compromising purity .

Bioconjugation and ADC Development

The MBom group’s stability in neutral buffers positions Fmoc-His(MBom)-OH as a candidate for synthesizing antibody-drug conjugates (ADCs). Its non-cleavable nature ensures payload retention during circulation .

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